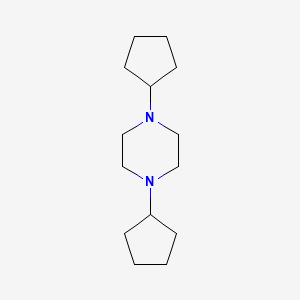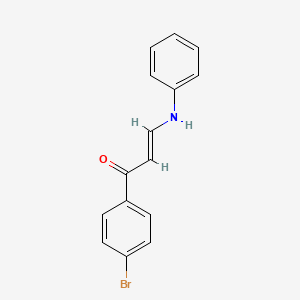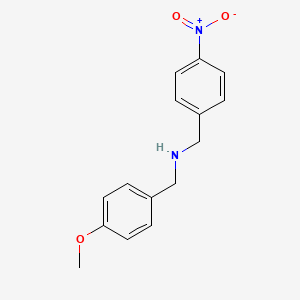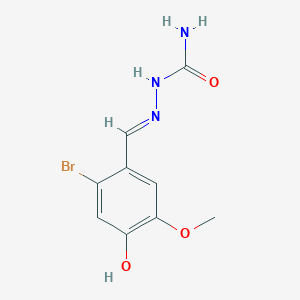
1,4-Dicyclopentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dicyclopentylpiperazine (CAS number: 119891-85-9) is a chemical compound with the molecular formula C14H26N2. Its simple structure consists of a piperazine ring with two cyclopentyl substituents .
Vorbereitungsmethoden
There are several synthetic routes to prepare 1,4-dicyclopentylpiperazine. detailed reaction conditions and industrial production methods are not widely documented in the literature. Researchers typically achieve its synthesis through cyclization reactions involving piperazine derivatives and cyclopentyl-containing reagents.
Analyse Chemischer Reaktionen
1,4-Dicyclopentylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired functionalization. Unfortunately, specific examples and major products formed from these reactions remain scarce in the available literature.
Wissenschaftliche Forschungsanwendungen
1,4-Dicyclopentylpiperazine finds applications in both academic research and industry. Here are some areas where it has been explored:
Medicinal Chemistry: Researchers investigate its potential as a scaffold for drug development due to its unique structure.
Neuropharmacology: Some studies explore its effects on neurotransmitter systems.
Industrial Use: Although not widely adopted, it may have applications in specialty chemicals or materials.
Wirkmechanismus
The precise mechanism by which 1,4-dicyclopentylpiperazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 1,4-dicyclopentylpiperazine is relatively understudied, it shares similarities with other piperazine derivatives. its unique cyclopentyl substituents distinguish it from more common piperazine compounds.
Please note that due to limited available information, some aspects remain speculative. Researchers continue to explore the compound’s properties and applications.
Eigenschaften
Molekularformel |
C14H26N2 |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1,4-dicyclopentylpiperazine |
InChI |
InChI=1S/C14H26N2/c1-2-6-13(5-1)15-9-11-16(12-10-15)14-7-3-4-8-14/h13-14H,1-12H2 |
InChI-Schlüssel |
XOYHALUXINCRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10877252.png)

![4-({(1Z)-1-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10877260.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877266.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877269.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877278.png)

![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877289.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10877290.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B10877292.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)
